Magnesiummolybdat

Übersicht

Beschreibung

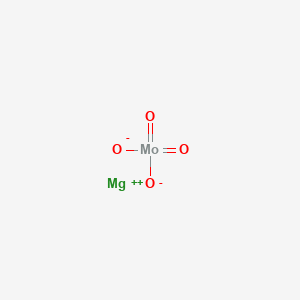

Magnesium molybdate (MgMoO4) is a white crystalline powder composed of the elements magnesium, molybdenum, and oxygen. It is an inorganic compound that has a wide range of applications in scientific research, including its use as a catalyst, a reagent, and a fluorescent dye. It is also used in the synthesis of organic compounds, as well as for the preparation of inorganic materials. In

Wissenschaftliche Forschungsanwendungen

Energiespeichergeräte

Magnesiummolybdat: zeigt vielversprechendes Potenzial im Bereich der Energiespeicherung, insbesondere für Natrium-Ionen-Batterien und Superkondensatoren. Seine hierarchischen plattenförmigen Nanomaterialien und porösen Architekturen erleichtern den Elektronentransport und verbessern die Kinetik der Oberflächenreaktion . Diese Struktur ermöglicht eine überlegene Leistungs- und Energiedichte, wenn sie als Elektrodenmaterial verwendet wird. Die Zyklenstabilität ist jedoch hauptsächlich in wässrigen Systemen stabil, was auf eine mögliche Einschränkung für nicht-wässrige Natriumbatterien hindeutet .

Elektrochemisches Verhalten

Das elektrochemische Verhalten von MgMoO_4 wurde umfassend untersucht. Es zeigt Potenzial als Anodenmaterial für Energiespeichergeräte aufgrund seiner hohen Ratengeschwindigkeit und ausgezeichneten Kapazitätserhaltung . Die poröse Struktur der synthetisierten Nanoplättchen reicht von 50 bis 70 nm, was für Elektronentransportwege und die Kinetik der Oberflächenreaktion von Vorteil ist .

Synthesemethoden

This compound: kann durch eine Niedertemperatur-Verbrennungssynthese synthetisiert werden, die zu einer hierarchischen Architektur führt, die durch Röntgenbeugung (XRD), Feldemissions-Rasterelektronenmikroskopie (FESEM) und Röntgenphotoelektronenspektroskopie (XPS) Analysen charakterisiert ist . Diese Methode zeichnet sich durch ihre Einfachheit und die einzigartigen Struktureigenschaften aus, die sie dem Material verleiht.

Strukturcharakterisierung

Die Struktur der Verbindung wurde mit fortschrittlichen Techniken wie XRD, FESEM und Transmissions-Elektronenmikroskopie (TEM) charakterisiert. Diese Analysen bestätigen das Vorhandensein von hierarchischen plattenförmigen Nanomaterialien und porösen Architekturen, die für seine elektrochemischen Anwendungen entscheidend sind .

Reaktionsmechanismen

Forschungen zu MgMoO_4 beinhalten die Postulierung von Reaktionsmechanismen für seine Rolle in Energiespeichergeräten. Das Verständnis dieser Mechanismen ist entscheidend für die Integration solcher Materialien in praktische Anwendungen und die Verbesserung ihrer Leistung in Geräten wie hybriden Natrium-Ionen-Kondensatoren .

Vergleichende Analysen

Vergleichende Analysen verschiedener Elektrolyte in Speichergeräten wurden durchgeführt, um die Integration von MgMoO_4 in praktische Anwendungen zu bewerten. Solche Studien sind unerlässlich, um die effektivste Verwendung dieses Materials in verschiedenen Arten von Energiespeichersystemen zu bestimmen .

Potenzial in Magnesium-Batterien

Obwohl nicht direkt mit MgMoO_4 verwandt, stellen Magnesium-Batterien ein Feld dar, in dem verwandte Verbindungen erforscht werden. This compound könnte möglicherweise zu diesem Bereich beitragen, insbesondere bei der Entwicklung von Anoden, Kathoden und Elektrolyten .

Hierarchisch strukturierte Materialien

Die hierarchische Struktur von MgMoO_4 ist ein bedeutendes Merkmal, das zu seinen potenziellen Anwendungen beiträgt. Diese Struktur kann in verschiedenen wissenschaftlichen Forschungsbereichen genutzt werden, insbesondere dort, wo Oberfläche und Porosität eine kritische Rolle spielen<a aria-label="1: MgMoO_4" data-citationid="26d364eb-b409-f840-2517-

Wirkmechanismus

Target of Action

Magnesium molybdate (MgMoO4) is primarily targeted for electrochemical applications, particularly in the field of energy storage . It has been successfully synthesized and used in sodium-ion capacitors and batteries . The compound’s primary targets are the electrodes of these devices, where it facilitates ion absorption and insertion .

Mode of Action

Magnesium molybdate interacts with its targets through a process of ion absorption and insertion into the MgMoO4 electrodes . This interaction results in superior power and energy densities . The compound’s porous structure, which ranges from 50 to 70 nm, provides an electron transport pathway and enhances surface reaction kinetics .

Biochemical Pathways

The sodium-ion capacitor involves ion absorption and insertion into the MgMoO4 electrodes, which are key processes in the functioning of these devices .

Pharmacokinetics

Its electrochemical behavior has been investigated using aqueous and non-aqueous solvents .

Result of Action

The action of magnesium molybdate results in superior power and energy densities in sodium-ion capacitors and batteries . The cycling stability was found to be stable only for an aqueous system . The formation of a solid electrolyte surface layer restricted the reversible capacity of the MgMoO4 in the sodium-battery .

Action Environment

The action of magnesium molybdate is influenced by the type of solvent used. Its electrochemical behavior was investigated using aqueous (NaOH) and non-aqueous solvents (NaClO4 in EC: DMC: FEC) for supercapacitor and battery applications . The cycling stability was found to be stable only for an aqueous system .

Safety and Hazards

Despite its widespread use, Magnesium Molybdate requires careful handling due to its potential health risks. When not managed correctly, it may cause eye and skin irritation, and prolonged exposure can lead to more severe health complications . Always use appropriate personal protective equipment (PPE) when handling Magnesium Molybdate, including gloves and safety glasses .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Magnesium molybdate has been found to play a role in the electrochemistry of sodium devices . It has been suggested that the porosity of the compound provides an electron transport pathway and enhances surface reaction kinetics . The compound interacts with sodium ions in the electrodes, resulting in superior power and energy densities .

Cellular Effects

It has been suggested that the compound may influence cellular function through its role in electrochemical reactions

Molecular Mechanism

The molecular mechanism of magnesium molybdate involves its role in electrochemical reactions. The compound interacts with sodium ions in the electrodes of sodium devices, resulting in superior power and energy densities . This suggests that magnesium molybdate may exert its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-term effects on cellular function through its role in electrochemical reactions

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of magnesium molybdate in animal models. A study has shown that exposure to molybdate results in metabolic disorder in mice

Metabolic Pathways

Magnesium molybdate is involved in the electrochemistry of sodium devices

Transport and Distribution

It has been suggested that the compound may be transported and distributed through its role in electrochemical reactions

Subcellular Localization

It has been suggested that the compound may be localized in the electrodes of sodium devices, where it plays a role in electrochemical reactions

Eigenschaften

IUPAC Name |

magnesium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODMKKOKHKJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

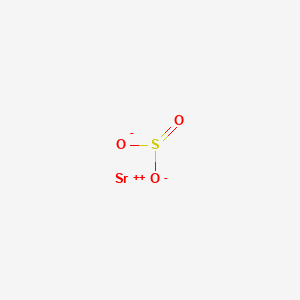

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgMoO4 | |

| Record name | magnesium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160263 | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White powder; [Strem Chemicals MSDS] | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13767-03-8, 12013-21-7 | |

| Record name | Magnesium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium molybdenum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5M6MZI9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)

![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)